3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
Overview
Description
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Peptide Isosteres The synthesis of various acid derivatives, including those related to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is crucial in the development of novel peptide isosteres. These compounds are prepared from simple starting materials and can be used in combinatorial solid-phase synthesis for chemical modifications, demonstrating potential in peptide chemistry and drug development (Groth & Meldal, 2001).
Development of Antibacterial and Anthelmintic Agents Compounds related to this compound have been synthesized and evaluated for their antibacterial and anthelmintic activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Preparation of Piperazine-2,5-diones The Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids leads to the efficient preparation of piperazine-2,5-diones. This demonstrates the compound's utility in synthesizing diverse and diastereomerically pure piperazine derivatives (Nikulnikov et al., 2010).
Role in Synthesis of ACC Inhibitors The compound plays a role in synthesizing novel piperazine derivatives that act as potent and orally active inhibitors of acetyl-CoA carboxylase, which are crucial for fatty acid synthesis regulation and have therapeutic potential (Chonan et al., 2011).
Synthesis of Anti-Malarial Agents The synthesis of 3-(4-(7-choloquinolin-4-yl) piperazin-1-yl) propanoic acid, related to the title compound, is vital in creating anti-malarial drugs. This showcases its role in developing novel pharmaceuticals for combating malaria (Mi Sui-qing, 2010).
Enhancement of Mass-Separating Agents Piperazine-containing compounds like the title compound are being explored for their efficiency as mass-separating agents in the separation of propanols and water. This application is crucial in industrial chemistry and separation processes (Taha, 2016).
Crystallization Studies Structural studies of N-tert-butoxycarbonyl-N,N'-ethylene-bridged derivatives offer insights into molecular arrangements and are essential in understanding the physical properties of these compounds (Yamato et al., 1999).
Radiopharmaceutical Development The compound is used in the synthesis of mixed ligand fac-tricarbonyl complexes, which are essential in developing novel radiopharmaceuticals for diagnostic and therapeutic applications (Mundwiler et al., 2004).
Separation Technology Related compounds have been used to induce phase splitting in aqueous solutions, demonstrating their potential in separation technology for various industrial applications (Gupta et al., 2016).
Synthesis of Hybrid Anticonvulsants The compound has been utilized in the synthesis of hybrid anticonvulsants, merging chemical fragments of known antiepileptic drugs, indicating its importance in novel drug development (Kamiński et al., 2016).
Study of Zwitterions and Hydration Investigations into the recrystallization of related compounds have provided valuable insights into the behavior of zwitterions and hydration processes, essential for understanding complex molecular interactions (Jin et al., 2012).
Molecular Structure Analysis The determination of the crystal and molecular structure of related compounds is crucial in understanding their physical and chemical properties, impacting their use in various scientific applications (Mamat et al., 2012).
Synthesis of Explosive Compounds The synthesis process of compounds related to this compound has been explored for the development of novel explosive compounds, showing its versatility in different fields (Jia Si-yuan, 2009).
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQDOZLISKTFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-97-8 | |
Record name | 242459-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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